

TPA-023: A Comprehensive Technical Review of its Half-Life Across Species

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic parameter of half-life for TPA-023, a selective GABA-A $\alpha 2/\alpha 3$ subtype partial agonist. The document collates and presents data across various species, details relevant experimental methodologies, and illustrates the compound's metabolic and signaling pathways.

Pharmacokinetic Profile: Half-Life Data

The half-life of TPA-023 exhibits considerable variability across different species, a critical consideration for translational research and clinical development. The following table summarizes the available quantitative data on the half-life of TPA-023.



Species	Dosage and Administrat ion Route	Formulation	Apparent Half-life (t½)	Oral Bioavailabil ity (%F)	Reference
Human	0.5 mg & 1.5 mg, Single Oral Dose	Immediate Release	7.3 hours	Not Reported	[de Haas et al., 2007][1]
3.0 mg, Single Oral Dose	Immediate Release	6.7 hours	Not Reported	[Polsky- Fisher et al., 2006][1]	
Not Specified	Immediate Release	~3-6 hours	Not Reported	[Atack, 2009] [2]	
Not Specified	Controlled Release (GEM)	More prolonged exposure	Not Reported	[Atack, 2009]	-
Rat	Not Specified, Intravenous	Not Applicable	0.6 - 1.5 hours	35% - 36%	[Carling et al., 2005, Atack, 2009][1][2]
Dog	Not Specified, Intravenous	Not Applicable	1.5 hours	53% - 54%	[Carling et al., 2005, Atack, 2009][1][2]
Rhesus Monkey	Not Specified, Intravenous	Not Applicable	Not Specified	1%	[Atack, 2009] [2]

Key Experimental Protocols Human Pharmacokinetic Studies (de Haas et al., 2007 & Polsky-Fisher et al., 2006)

While the full, detailed protocols are proprietary to the original studies, the available literature provides the following insights into the methodologies used to determine the half-life of TPA-023 in humans.

Foundational & Exploratory





- Study Design: The data from de Haas et al. (2007) was derived from a pharmacodynamic and pharmacokinetic study, while the data from Polsky-Fisher et al. (2006) came from a metabolism and disposition study.[1] Both involved the administration of single oral doses of an immediate-release formulation of TPA-023 to healthy male volunteers.[1][3]
- Dosing: In the de Haas et al. (2007) study, participants received single doses of 0.5 mg and 1.5 mg of TPA-023.[1] The Polsky-Fisher et al. (2006) study utilized a single 3.0 mg dose.[1]
- Sample Collection: Plasma samples were collected at various time points following drug administration to measure TPA-023 concentrations.[1]
- Bioanalysis: While the specific analytical method is not detailed in the provided abstracts, pharmacokinetic analysis of plasma concentrations over time was performed to calculate the apparent half-life.
- Data Analysis: The mean apparent half-life was determined from the plasma concentrationtime profiles of the participants. For the 0.5 mg and 1.5 mg doses, data from 12 subjects were analyzed, while data from 5 subjects were used for the 3.0 mg dose.[1]

Preclinical Pharmacokinetic Studies (Carling et al., 2005)

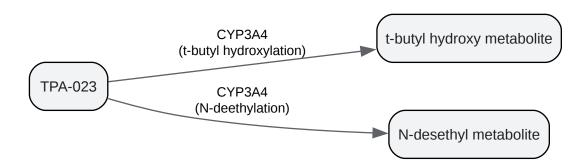
Details of the preclinical pharmacokinetic studies in rats and dogs are summarized as follows:

- Species: The studies were conducted in rats and dogs.[1]
- Administration: The oral bioavailability data suggests that both oral and intravenous administration routes were used to determine the pharmacokinetic parameters, including half-life.[1][2]
- Bioanalysis: Plasma concentrations of TPA-023 were likely measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard in preclinical drug development.
- Pharmacokinetic Analysis: Standard non-compartmental or compartmental pharmacokinetic models would have been used to calculate the half-life and oral bioavailability from the plasma concentration-time data.



Metabolic Pathway of TPA-023

In humans, TPA-023 is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The two major metabolic pathways are t-butyl hydroxylation and N-deethylation.[1]



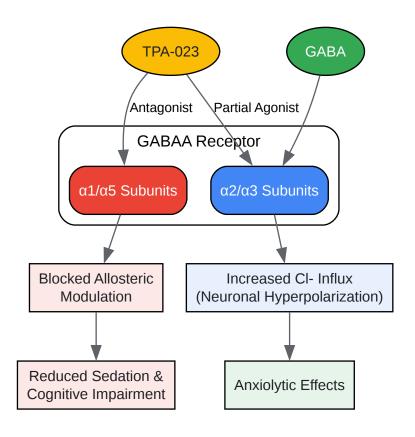
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Metabolic pathway of TPA-023.

Signaling Pathway of TPA-023

TPA-023 acts as a positive allosteric modulator at the benzodiazepine binding site of specific GABA-A receptor subtypes. Its unique pharmacological profile stems from its selective partial agonism at $\alpha 2$ and $\alpha 3$ subunits and antagonism at $\alpha 1$ and $\alpha 5$ subunits. This selectivity is thought to mediate its anxiolytic effects without the sedation and cognitive impairment associated with non-selective benzodiazepines.





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Signaling pathway of TPA-023 at GABAA receptors.

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